3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole
Overview
Description
Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. When a pyrazole group is attached at the 2-position and a chlorine atom at the 5-position, the compound is referred to as “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole”. This compound likely possesses interesting chemical and biological properties due to the presence of the benzofuran and pyrazole moieties .
Molecular Structure Analysis
The molecular structure of “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” would consist of a benzofuran ring attached to a pyrazole ring. The exact structure would depend on the positions of these rings and any additional substituents .Chemical Reactions Analysis
The chemical reactivity of “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” would be influenced by the presence of the benzofuran and pyrazole rings, as well as the chlorine atom. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and others .Scientific Research Applications
Specific Scientific Field
This compound has been studied in the field of Pharmaceutical Chemistry for its potential antimicrobial properties .
Summary of the Application
The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of novel derivatives through the Claisen-Schmidt condensation reaction . These derivatives have been studied for their potential as antimicrobial agents .
Methods of Application or Experimental Procedures
The novel derivatives were synthesized using 5-chloro-2-acetyl benzofuran and aromatic aldehydes in the presence of a base catalyst . The chemical structures of these compounds were confirmed using IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry . Schrödinger docking simulations were employed to ascertain the binding affinity of the synthesized compounds to Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV . The anti-tubercular and in vitro antibacterial activities of the synthesized compounds were also investigated .
Results or Outcomes
The findings from these assays provide insights into the potential of these compounds as agents possessing anti-tubercular and antibacterial characteristics . This offers promising prospects for further investigation in the field of drug development .
2. Antimicrobial Effects on Different Bacterial Strains
Specific Scientific Field
This application falls under the field of Microbiology and Pharmaceutical Chemistry .
Summary of the Application
The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of novel derivatives. These derivatives have been studied for their potential antimicrobial effects on different bacterial strains .
Methods of Application or Experimental Procedures
The novel derivatives were synthesized using 5-chlorosaliciylaldehyde with chloroacetone and potassium carbonate . The antimicrobial properties of the derivatives were evaluated against bacterial strains Escherichia coli ATCC 25322, Klebsiella pneumoniae ATCC70060, Bacillus megaterium, Staphylococcus aureus using the Agar well method .
Results or Outcomes
The synthesized compounds demonstrated significant level antimicrobial activity against all bacteria .
3. Synthesis of Novel Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of five novel derivatives of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones .
Methods of Application or Experimental Procedures
The novel derivatives were synthesized through the Claisen-Schmidt condensation reaction, using 5-chloro-2-acetyl benzofuran and aromatic aldehydes in the presence of a base catalyst . The chemical structures of these compounds were confirmed by using IR spectroscopy, 1H NMR spectroscopy and mass spectrometry .
Results or Outcomes
The synthesized compounds were investigated for their anti-tubercular and in vitro antibacterial activities . The findings from these assays provide insights into the potential of these compounds as agents possessing anti-tubercular and antibacterial characteristics .
4. Antimicrobial Effects on Different Bacterial Strains
Specific Scientific Field
This application falls under the field of Microbiology and Pharmaceutical Chemistry .
Summary of the Application
The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of novel derivatives. These derivatives have been studied for their potential antimicrobial effects on different bacterial strains .
Methods of Application or Experimental Procedures
The novel derivatives were synthesized using 5-chlorosaliciylaldehyde with chloroacetone and potassium carbonate . The antimicrobial properties of the derivatives were evaluated against bacterial strains Escherichia coli ATCC 25322, Klebsiella pneumoniae ATCC70060, Bacillus megaterium, Staphylococcus aureus using the Agar well method .
Results or Outcomes
The synthesized compounds demonstrated significant level antimicrobial activity against all bacteria .
5. Synthesis of Novel Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
The compound “3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole” has been used in the synthesis of five novel derivatives of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones .
Methods of Application or Experimental Procedures
The novel derivatives were synthesized through the Claisen-Schmidt condensation reaction, using 5-chloro-2-acetyl benzofuran and aromatic aldehydes in the presence of a base catalyst . The chemical structures of these compounds were confirmed by using IR spectroscopy, 1H NMR spectroscopy and mass spectrometry .
Results or Outcomes
The synthesized compounds were investigated for their anti-tubercular and in vitro antibacterial activities . The findings from these assays provide insights into the potential of these compounds as agents possessing anti-tubercular and antibacterial characteristics .
Future Directions
properties
IUPAC Name |
5-(5-chloro-1-benzofuran-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-8-1-2-10-7(5-8)6-11(15-10)9-3-4-13-14-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSXSHOHTVKMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376935 | |
Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |
CAS RN |
852690-99-4 | |
Record name | 3-(5-Chloro-1-Benzofuran-2-Yl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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